2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C26H34N2O5 and its molecular weight is 454.567. The purity is usually 95%.
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Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide (CAS Number: 921811-58-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including pharmacological effects and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H34N2O5 with a molecular weight of 454.6 g/mol. The structure features a complex arrangement that includes a dimethoxyphenyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety.
Property | Value |
---|---|
Molecular Formula | C26H34N2O5 |
Molecular Weight | 454.6 g/mol |
CAS Number | 921811-58-7 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported that the compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Modulation of Immune Response : Reduction in inflammatory mediators contributes to its anti-inflammatory properties.
Study 1: Anticancer Activity
A study conducted on MCF-7 and HepG2 cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HepG2 cells. The mechanism was attributed to mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Study 2: Anti-inflammatory Activity
In a murine model of arthritis, oral administration of the compound led to significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-17(2)11-12-28-20-15-19(8-10-21(20)33-16-26(3,4)25(28)30)27-24(29)14-18-7-9-22(31-5)23(13-18)32-6/h7-10,13,15,17H,11-12,14,16H2,1-6H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCSGSQTJPPLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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